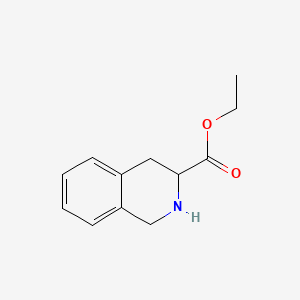

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Beschreibung

Structural Characteristics and Nomenclature

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate possesses the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 grams per mole. The compound features a tetrahydroisoquinoline core structure with an ethyl carboxylate substituent at the 3-position, creating a bicyclic system that incorporates both aromatic and saturated ring components. The International Union of Pure and Applied Chemistry name for this compound is ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, reflecting its systematic structural organization.

The compound exhibits a chiral center at the 3-position, resulting in two possible enantiomers: the (S)-configuration with Chemical Abstracts Service number 15912-55-7 and the (R)-configuration. The (S)-enantiomer is characterized by the InChI code InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1 and the InChI Key RGHMPTHWVVRXHW-NSHDSACASA-N. The corresponding (R)-enantiomer possesses different stereochemical descriptors while maintaining the same basic structural framework.

The structural features of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate include a secondary amine nitrogen within the tetrahydroisoquinoline ring system, which classifies it as a member of the secondary amine family of compounds. The molecule demonstrates conformational flexibility due to the saturated nature of the tetrahydroisoquinoline ring, allowing for various three-dimensional arrangements that can influence its biological activity and binding properties.

The compound's nomenclature encompasses several synonymous designations, including 3-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, and 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid ethyl ester. These various naming conventions reflect different systematic approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's organization and functional group placement.

Historical Context in Alkaloid Chemistry

The development and study of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate must be understood within the broader historical context of isoquinoline alkaloid research. Isoquinoline alkaloids represent one of the most extensively studied families of natural products, with their investigation dating back to the early twentieth century. The tetrahydroisoquinoline structural motif appears throughout nature in numerous biologically active compounds, forming the backbone of important pharmaceutical agents such as morphine, codeine, papaverine, and berberine.

The synthetic accessibility of tetrahydroisoquinoline derivatives was significantly advanced by the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, provided a fundamental synthetic route to tetrahydroisoquinoline compounds. The original Pictet-Spengler reaction demonstrated the formation of tetrahydroisoquinoline from phenethylamine and dimethoxymethane under acidic conditions, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives like ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

The historical significance of tetrahydroisoquinoline alkaloids extends beyond their natural occurrence to their role in traditional medicine systems. Many isoquinoline alkaloids have been utilized extensively in folk medicine practices, with compounds such as berberine serving as digestive stimulants and antimicrobial agents. These traditional applications provided early indications of the therapeutic potential inherent in the tetrahydroisoquinoline structural framework, laying the groundwork for modern medicinal chemistry investigations.

The biosynthetic pathways leading to tetrahydroisoquinoline alkaloids in nature involve sophisticated enzymatic processes that have been elucidated through decades of research. Natural Pictet-Spengler reactions typically employ specialized enzymes such as strictosidine synthase, demonstrating the evolutionary optimization of these chemical transformations for biological systems. Understanding these biosynthetic mechanisms has informed modern synthetic approaches and has contributed to the development of biocatalytic methods for producing tetrahydroisoquinoline derivatives.

Research into tetrahydroisoquinoline alkaloids has revealed their remarkable structural diversity, ranging from simple molecules to complex polycyclic systems such as the ecteinascidins. This diversity has driven extensive synthetic chemistry efforts aimed at developing efficient routes to these compounds and their analogs. The total synthesis of tetrahydroisoquinoline alkaloids has become a significant focus area within organic chemistry, with numerous creative synthetic strategies being developed to access these structurally challenging molecules.

Significance in Medicinal Chemistry and Drug Discovery

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has emerged as a compound of considerable interest in medicinal chemistry due to its versatile structural properties and demonstrated biological activities across multiple therapeutic areas. The compound serves both as a synthetic intermediate for more complex pharmaceutical agents and as a direct lead compound for drug development programs targeting various disease states.

One of the most significant applications of tetrahydroisoquinoline-3-carboxylic acid derivatives, including the ethyl ester form, has been in the development of cystic fibrosis transmembrane conductance regulator modulators for treating cystic fibrosis. Research has identified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides as potent modulators of cystic fibrosis transmembrane conductance regulator activity, with some analogs demonstrating efficacy values below 10 nanomolar in cellular chloride transport assays. These compounds function by correcting the trafficking defect associated with the ΔF508-cystic fibrosis transmembrane conductance regulator mutation, facilitating the exit of the protein from the endoplasmic reticulum and restoring chloride transport function.

The compound has also demonstrated significant potential in antiviral drug development, particularly for hepatitis C virus infections. Potent 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as hepatitis C virus NS3 protease inhibitors, with macrocyclic analogs showing substantial improvements in potency compared to acyclic counterparts. These inhibitors work through the formation of reversible covalent bonds with the active site serine residue of the viral protease, effectively blocking viral replication.

In the field of anticoagulant development, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based compounds have been investigated as direct factor Xa inhibitors. Research has identified dicarboxamide derivatives that display high selectivity for factor Xa inhibition over other coagulation enzymes, with some compounds achieving inhibition constants in the nanomolar range. These compounds represent a promising approach to developing safer and more effective anticoagulant therapies with reduced bleeding risks compared to traditional agents.

The structural features of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate that contribute to its medicinal chemistry significance include its conformational flexibility and the presence of multiple functional groups capable of participating in biological interactions. The tetrahydroisoquinoline core provides a rigid scaffold that can be modified at various positions to optimize biological activity, while the ethyl carboxylate group offers opportunities for further chemical elaboration or can serve as a prodrug moiety.

The compound's role in drug discovery extends beyond its direct biological activities to its function as a versatile synthetic building block for accessing more complex pharmaceutical agents. The ease of chemical modification at various positions of the tetrahydroisoquinoline ring system allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for desired biological properties. This structural versatility has made ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate a valuable starting point for numerous drug discovery programs.

Furthermore, the compound's relationship to naturally occurring isoquinoline alkaloids provides additional validation for its therapeutic potential. Many natural isoquinoline alkaloids exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This natural precedent for biological activity within the isoquinoline alkaloid family supports the continued investigation of synthetic derivatives like ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate as potential therapeutic agents.

Eigenschaften

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMPTHWVVRXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936050 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41234-43-9, 15912-55-7 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41234-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041234439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Phenylalanine Alkyl Esters via Pictet-Spengler Condensation

One of the classical and most documented methods for preparing Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves the cyclization of phenylalanine alkyl esters with formaldehyde or paraformaldehyde under acidic conditions, typically trifluoroacetic acid (TFA).

- Procedure :

D- or L-phenylalanine ethyl ester hydrochloride is neutralized and then cyclized with paraformaldehyde in trifluoroacetic acid. The reaction is carried out either at room temperature for 10–20 hours or heated to reflux (~80 °C) for 6–7 hours to improve yield and completeness. - Workup :

After cyclization, trifluoroacetic acid is removed under reduced pressure. The residue is treated with aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize residual acid and precipitate the product by acidification with sulfuric acid. - Yields :

Yields typically range from 55% to 72% based on theoretical calculations. - Notes :

The reaction progress can be monitored by thin-layer chromatography (TLC). The use of salt forms of the ester (e.g., p-toluenesulfonate or methanesulfonate salts) can improve stability and yield during cyclization. - Reference Data Table :

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with paraformaldehyde in TFA | RT, 10–20 h or reflux 6–7 h | 72 | Higher yield at reflux |

| Neutralization and extraction | NaHCO3, ethyl acetate extraction | — | Removes hydrochloric acid salt |

| Precipitation with H2SO4 | pH ~6.5, ice bath stirring | — | Product isolated as sulfate salt |

This method is well-documented in patent literature and provides a straightforward route to the tetrahydroisoquinoline core with carboxylate ester functionality.

Pictet-Spengler Condensation Using Phenyliodine(III) Bis(trifluoroacetate) (PIFA)

A more modern approach involves the use of PIFA as an oxidant to promote the Pictet-Spengler cyclization of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate, yielding ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates.

- Procedure :

Ethyl methylthioacetate is dissolved in 1,2-dichloroethane and stirred at room temperature. N-sulfonyl-β-phenethylamine is then added, and the mixture is refluxed for 3 hours. - Workup :

The reaction mixture is quenched with water, extracted with dichloromethane, dried, and purified by silica gel chromatography. - Yields :

Moderate to good yields are obtained, typically in the range of 50–80%. - Advantages :

This method allows for the preparation of various substituted tetrahydroisoquinolines under relatively mild conditions with good functional group tolerance. - Reference Data Table :

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ethyl methylthioacetate + N-sulfonyl-β-phenethylamine + PIFA | Reflux in 1,2-dichloroethane, 3 h | 50–80 | Mild conditions, good functional group tolerance |

This method exemplifies the use of hypervalent iodine reagents in tetrahydroisoquinoline synthesis.

Multi-Step Synthetic Routes Involving Protection, Alkylation, and Hydrolysis

More complex synthetic strategies have been developed for substituted tetrahydroisoquinoline-3-carboxylates, which can be adapted for the ethyl ester derivative.

- Key Steps :

- Protection of hydroxyl groups (e.g., benzyl protection)

- Conversion of esters to amides (e.g., Weinreb amides)

- Alkylation at specific positions using bases and alkyl halides

- Deprotection and functional group interconversion (e.g., hydrolysis of esters to acids)

- Typical Reagents :

Potassium carbonate, tetraethylammonium fluoride hydrate, lithium hydroxide, EDC·HCl for coupling, palladium on carbon for hydrogenolysis. - Yields and Purification :

These steps generally provide high yields (often quantitative for individual steps) and require chromatographic purification. - Example Reaction Sequence :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroxyl protection | Benzyl bromide, K2CO3, DMF | Protected intermediate |

| Ester to Weinreb amide | N,O-dimethylhydroxylamine, EDC·HCl, Et3N | Weinreb amide intermediate |

| Alkylation | Alkyl halide, K2CO3, tetraethylammonium fluoride, toluene, 85°C, 14 h | Alkylated product |

| Deprotection | Pd-C, H2, MeOH | Deprotected tetrahydroisoquinoline |

| Hydrolysis | LiOH aqueous, THF-MeOH | Carboxylic acid or ester derivative |

Alternative Synthetic Routes Using Organometallic Reagents and Lewis Acid Mediated Cyclization

Another method involves the synthesis of N-acyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine, followed by reduction and cyclization mediated by Lewis acids such as boron trifluoride etherate.

- Procedure :

- Formation of N-acylcarbamates from the amine starting material.

- Reduction with diisobutyl aluminum hydride (DIBAL-H) to generate aldehyde intermediates.

- Cyclization mediated by BF3·OEt2 to form the tetrahydroisoquinoline ring.

- Advantages :

This method provides stereoselective access to tetrahydroisoquinoline derivatives and can be used to synthesize natural product analogs. - Yields :

Typically high yields with good stereocontrol. - Reference Data Table :

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-acylcarbamate formation | Acylation of 2-(3,4-dimethoxyphenyl)-ethylamine | High | Precursor for cyclization |

| Reduction & cyclization | DIBAL-H reduction, BF3·OEt2 cyclization | High | Stereoselective ring closure |

This route is valuable for medicinal chemistry applications where stereochemistry is critical.

Summary Table of Preparation Methods for Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Wirkmechanismus

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline carboxylates arises from variations in substituents, ester groups, and stereochemistry. Below is a comparative analysis with key analogs:

Methyl 2-(4-Chlorobenzyl)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate (Compound 13)

- Structure : Incorporates a 4-chlorobenzyl group at the 2-position and a methyl ester .

- Synthesis: Alkylation of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with 1-(bromomethyl)-4-chlorobenzene using NaH in DMF .

- Key Differences: The 4-chlorobenzyl group enhances lipophilicity and may influence receptor binding (e.g., TGR5 agonism) .

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure : Contains 6,7-dimethoxy and 1-methyl substitutions.

- The 1-methyl group prevents N-demethylation, increasing metabolic stability .

| Property | Ethyl Ester | 6,7-Dimethoxy-1-Methyl Ester |

|---|---|---|

| Substituents | None | 6,7-OCH₃, 1-CH₃ |

| Applications | Intermediate in SR 8278 | Antihypertensive research |

(R)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Hydrochloride

- Structure : Methyl ester with (R)-configuration and hydrochloride salt.

- Key Differences :

| Property | Ethyl Ester | (R)-Methyl Ester HCl |

|---|---|---|

| Stereochemistry | Racemic | R-configuration |

| Solubility | Lipophilic | Enhanced (due to HCl salt) |

| Molecular Weight | 205.257 g/mol | 227.687 g/mol |

Ethyl 3-Ethyl-1,2,3,4-Tetrahydro-3-quinolinecarboxylate (CAS 32589-39-2)

- Structure: Ethyl group at C3 of the tetrahydroquinoline core.

- Quinoline vs. isoquinoline core alters π-π stacking interactions in biological systems.

| Property | Ethyl Ester | 3-Ethyl Quinoline Ester |

|---|---|---|

| Core Structure | Isoquinoline | Quinoline |

| Substituents | None | C3-ethyl |

SR 8278: (S)-Ethyl 2-(5-(Methylthio)thiophene-2-carbonyl)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

- Structure : Thiophene-carbonyl moiety at C2 and (S)-configuration .

- Key Differences :

| Property | Ethyl Ester | SR 8278 |

|---|---|---|

| Functional Groups | Ester only | Thiophene-carbonyl at C2 |

| Biological Activity | Intermediate | REV-ERBα antagonist |

Biologische Aktivität

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (ETHIQ) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Overview

ETHIQ is a derivative of tetrahydroisoquinoline, characterized by the molecular formula and a molecular weight of 217.25 g/mol. It is often studied in the context of its interactions with various biological targets.

ETHIQ exhibits biological activity through several mechanisms:

- Receptor Interaction : ETHIQ has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism and inflammation. Its binding affinity at these receptors suggests a role in modulating lipid metabolism and glucose homeostasis.

- Neuroprotective Effects : Research indicates that ETHIQ may possess neuroprotective properties by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is vital for mood regulation and cognitive functions.

- Inhibition of PD-1/PD-L1 Pathway : Some derivatives of ETHIQ have demonstrated the ability to inhibit the PD-1/PD-L1 immune checkpoint pathway, which is significant in cancer immunotherapy.

Cytotoxicity

ETHIQ and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against human oral squamous cell carcinoma (OSCC) with tumor specificity scores (TS) indicating their potential as therapeutic agents .

| Compound | TS Score | Target Cell Line |

|---|---|---|

| TQ9 | 12.5 | HSC-2 |

| TD13 | 5.3 | HSC-4 |

Enzyme Inhibition

ETHIQ is utilized in studies focusing on enzyme inhibitors. Its structural features allow it to serve as a building block for synthesizing compounds that inhibit specific enzymes involved in disease processes.

Case Studies

- Neuroprotective Study : A study explored the neuroprotective effects of ETHIQ on neuronal cells subjected to oxidative stress. Results indicated that ETHIQ significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a treatment for neurodegenerative diseases.

- Cancer Research : In a comparative analysis of various tetrahydroisoquinoline derivatives, ETHIQ was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of ETHIQ indicates that it is stable under specific conditions (stored in dark, dry places at 2-8°C). The compound's solubility and stability are critical for its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via acid-catalyzed esterification. For example, refluxing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with anhydrous ethanol and H₂SO₄ for 18 hours yields the esterified product. Post-reaction workup includes neutralization with NaHCO₃, extraction with ethyl acetate, and drying with MgSO₄ . Alternative methods involve alkylation using NaH as a base in DMF, followed by purification via silica gel chromatography .

- Optimization : Key parameters include reaction time (18–24 hours), temperature (reflux conditions), and acid/base stoichiometry. Purity can be enhanced by avoiding prolonged exposure to acidic conditions, which may induce decomposition.

Q. How is the purity and structural integrity of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate validated post-synthesis?

- Analytical Techniques :

- Chromatography : Silica gel column chromatography is used for purification, with elution monitored by TLC .

- Spectroscopy : ¹H/¹³C NMR and IR confirm esterification and absence of residual acid. For example, the ester carbonyl peak appears at ~170 ppm in ¹³C NMR .

- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic P212121 space group) resolves stereochemistry in derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to volatile solvents (e.g., ethanol, ethyl acetate).

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serve as a precursor for bioactive derivatives, such as REV-ERBα antagonists?

- Case Study : SR8278, a REV-ERBα antagonist, is synthesized by introducing a 5-(methylthio)thiophene-2-carbonyl group at the C2 position of the tetrahydroisoquinoline core. This modification enhances nuclear receptor binding affinity .

- Methodology :

- React the ester with thiophene carbonyl chloride under basic conditions.

- Optimize substituent positions using molecular docking to predict binding interactions .

Q. What strategies address diastereoselectivity challenges in synthesizing tetrahydroisoquinoline derivatives?

- Approaches :

- Multicomponent Reactions : Combine cinnamaldehyde and NPM with the ester at 70°C to achieve diastereomeric ratios (dr) up to 86:14. The endo product dominates due to steric and electronic effects .

- Chiral Resolution : Use (+)-tartaric acid or chiral HPLC to isolate enantiomers, critical for pharmacologically active compounds like solifenacin intermediates .

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Halogenation : Chlorine at the benzyl position (e.g., methyl 2-(4-chlorobenzyl)-tetrahydroisoquinoline-3-carboxylate) enhances metabolic stability .

- Methoxy Groups : 6,7-Dimethoxy derivatives show improved blood-brain barrier penetration in CNS-targeted agents .

- Experimental Design :

- Synthesize analogs via Friedel-Crafts alkylation or Ullmann coupling.

- Evaluate bioactivity using in vitro assays (e.g., receptor binding, enzyme inhibition).

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Analysis :

- Yields for the esterification step vary from 65% (multicomponent reactions) to >85% (acid-catalyzed methods) . Discrepancies arise from purification rigor and side reactions (e.g., ester hydrolysis).

- Resolution : Standardize workup protocols (e.g., rapid neutralization post-reflux) and characterize by LC-MS to quantify impurities.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.